(2S)-N-[(2S,3S)-4-[(3R,4aR,8aR)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S)-N-[(2S,3S)-4-[(3R,4aR,8aR)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers and the presence of deuterium atoms, which are isotopes of hydrogen. The incorporation of deuterium can significantly alter the compound’s metabolic stability and pharmacokinetic properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry is achieved. The process typically starts with the preparation of the core isoquinoline structure, followed by the introduction of the deuterium-labeled side chains. Key steps may include:
Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an amino acid reacts with an aldehyde or ketone.
Introduction of Deuterium-Labeled Side Chains: This involves the use of deuterated reagents, such as deuterated methyl iodide, in substitution reactions.
Coupling Reactions: The final assembly of the molecule may involve peptide coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis while maintaining the stereochemical integrity of the molecule. This could involve the use of automated synthesizers and continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride (NaBH4).
Substitution: The deuterium-labeled side chains can be introduced through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Deuterated methyl iodide in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions would depend on the specific functional groups being targeted. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a model molecule to study the effects of deuterium incorporation on reaction mechanisms and kinetics.
Biology
In biology, the compound can be used to investigate the metabolic pathways of deuterium-labeled molecules and their interactions with enzymes.
Medicine
In medicine, the compound’s unique structure and stability make it a potential candidate for drug development, particularly in the design of deuterium-stabilized pharmaceuticals.
Industry
In industry, the compound can be used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, the deuterium atoms can alter the compound’s interaction with enzymes and receptors, potentially leading to changes in its pharmacokinetics and pharmacodynamics. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in organic synthesis and as a solvent.
Flumetramide: A skeletal muscle relaxant derived from trifluorotoluene.
Uniqueness
The uniqueness of (2S)-N-[(2S,3S)-4-[(3R,4aR,8aR)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide lies in its multiple chiral centers and the incorporation of deuterium atoms, which can significantly alter its chemical and biological properties compared to non-deuterated analogs.
Properties
Molecular Formula |
C38H50N6O5 |
---|---|
Molecular Weight |
679.9 g/mol |
IUPAC Name |
(2S)-N-[(2S,3S)-4-[(3R,4aR,8aR)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide |
InChI |
InChI=1S/C38H50N6O5/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49)/t26-,27+,30+,31+,32-,33+/m1/s1/i1D3,2D3,3D3 |
InChI Key |
QWAXKHKRTORLEM-ZGGXYCFOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)[C@H]1C[C@H]2CCCC[C@H]2CN1C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.